molecular formula C6H13NNaO2 B1343608 N,N-Diethylglycine sodium salt CAS No. 5426-55-1

N,N-Diethylglycine sodium salt

Cat. No.: B1343608
CAS No.: 5426-55-1
M. Wt: 154.16 g/mol
InChI Key: XZQDOIKSUNQDGV-UHFFFAOYSA-N
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Description

N,N-Diethylglycine sodium salt is an organic compound with the chemical formula C6H12NNaO2. It is a white to almost white crystalline solid that is highly soluble in water . This compound is widely used in the preparation of biological dyes and biochemical reagents. It is also commonly employed as a buffering agent in various biological experiments, such as DNA electrophoresis, protein electrophoresis, and enzyme analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylglycine sodium salt can be synthesized by dissolving diethylglycine in a sodium hydroxide solution, followed by crystallization and drying . The general reaction involves the neutralization of diethylglycine with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

C6H13NO2+NaOHC6H12NNaO2+H2O\text{C}_6\text{H}_{13}\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_6\text{H}_{12}\text{NNaO}_2 + \text{H}_2\text{O} C6​H13​NO2​+NaOH→C6​H12​NNaO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions followed by purification processes such as crystallization and drying. The compound is typically produced in high purity (>97%) to meet the requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylglycine sodium salt is unique due to its specific structure, which allows it to function effectively as a buffering agent in various biological and chemical applications. Its ability to promote cell proliferation and migration also sets it apart from other similar compounds .

Properties

CAS No.

5426-55-1

Molecular Formula

C6H13NNaO2

Molecular Weight

154.16 g/mol

IUPAC Name

sodium;2-(diethylamino)acetate

InChI

InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);

InChI Key

XZQDOIKSUNQDGV-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)[O-].[Na+]

Canonical SMILES

CCN(CC)CC(=O)O.[Na]

Key on ui other cas no.

5426-55-1

sequence

G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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